molecular formula C18H16ClN3O2 B2688477 1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide CAS No. 1796887-26-7

1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide

Cat. No. B2688477
CAS RN: 1796887-26-7
M. Wt: 341.8
InChI Key: DDWZNWACHYNZGQ-UHFFFAOYSA-N
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Description

Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods . For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The substitution pattern in benzoxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

Benzoxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs Synthesis

Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, including benzoxazole derivatives, form a large class of organic compounds with potential CNS effects ranging from depression to convulsion. The study underscores the importance of such compounds in developing novel CNS drugs, highlighting the adverse effects of many existing CNS drugs like addiction and tolerance (Saganuwan, 2017).

Chemistry and Properties of Benzoxazole Derivatives

Benzoxazole derivatives, including 1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide, exhibit fascinating variability in their chemistry and properties. A comprehensive review up to 2008 summarized the preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, and complex compounds of these ligands. This review also emphasized their significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas for future research (Boča, Jameson, & Linert, 2011).

Optoelectronic Material Development

Quinazolines and pyrimidines, including benzoxazole derivatives, have been researched for their potential in creating novel optoelectronic materials. These compounds are essential in medicinal chemistry for their broad spectrum of biological activities and have recently been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems as valuable for developing new optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, closely related to benzoxazole structures in their potential for forming hydrogen-bonded structures, have found significant applications in supramolecular chemistry. Their simple structure, accessibility, and the detailed understanding of their self-assembly behavior have led to applications ranging from nanotechnology to polymer processing and biomedical applications. This review outlines the diverse types of BTAs and their applications, highlighting the emerging commercial applications and the adaptable nature of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary depending on the specific compound and its biological activity. For instance, some benzoxazole derivatives have shown significant antibacterial activity .

Future Directions

The development of new synthetic strategies and designing of new benzoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZNWACHYNZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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